molecular formula C28H30FN3O4 B12776526 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- CAS No. 90494-55-6

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy-

Cat. No.: B12776526
CAS No.: 90494-55-6
M. Wt: 491.6 g/mol
InChI Key: IMCDCMLBOSRDPN-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperazine ring, and a dimethoxy-substituted isobenzofuranone core

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the isobenzofuranone core, followed by the introduction of the fluorophenyl and piperazine groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial production methods may involve scaling up the laboratory procedures, with additional considerations for cost-effectiveness, safety, and environmental impact. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- can be compared with other similar compounds, such as:

The uniqueness of 1(3H)-Isobenzofuranone, 3-((2-(2-(4-(4-fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-6,7-dimethoxy- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

90494-55-6

Molecular Formula

C28H30FN3O4

Molecular Weight

491.6 g/mol

IUPAC Name

3-[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]anilino]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C28H30FN3O4/c1-34-24-12-11-22-25(26(24)35-2)28(33)36-27(22)30-23-6-4-3-5-19(23)13-14-31-15-17-32(18-16-31)21-9-7-20(29)8-10-21/h3-12,27,30H,13-18H2,1-2H3

InChI Key

IMCDCMLBOSRDPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3CCN4CCN(CC4)C5=CC=C(C=C5)F)OC

Origin of Product

United States

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